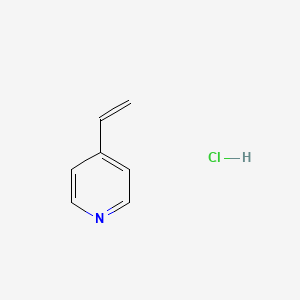

Pyridine, 4-ethenyl-, hydrochloride

Description

Significance of Pyridine-Based Compounds in Advanced Chemical Systems

Pyridine (B92270) and its derivatives are fundamental to numerous areas of chemical research and industry. numberanalytics.comsarchemlabs.com First isolated from coal tar in 1849, pyridine's versatile nature has established it as a crucial intermediate in the synthesis of complex molecules. numberanalytics.com The nitrogen atom in the pyridine ring imparts unique properties, influencing its aromaticity, stability, and reactivity. numberanalytics.com This allows pyridine-based compounds to function as solvents, bases, ligands, and molecular scaffolds in a wide array of chemical reactions. chempanda.com

In modern chemical research, pyridine derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional nanomaterials. numberanalytics.comnih.gov They are key components in many therapeutic agents due to their ability to improve water solubility and their diverse biological activities. nih.govresearchgate.net Furthermore, their distinct optical and physical properties make them highly sought after for materials science applications. chempanda.com The ability of pyridine compounds to coordinate with metal ions also makes them essential ligands in organometallic chemistry and catalysis. chempanda.comnih.gov

Overview of Ethenyl-Substituted Pyridines and their Derivatives in Academic Investigations

Ethenyl-substituted pyridines, such as 4-vinylpyridine (B31050), are particularly important as monomers in polymer science. The vinyl group provides a reactive site for polymerization, leading to the formation of poly(4-vinylpyridine) and various copolymers. ontosight.ai These polymers exhibit valuable properties, including good mechanical strength, thermal stability, and the capacity to form complexes with metal ions. ontosight.ai

In academic research, these polymers are investigated for a range of applications. In the biomedical field, their biocompatibility and ability to interact with biological molecules make them promising candidates for drug delivery systems, biosensors, and as components of biomaterials. ontosight.ai They are also utilized in the creation of ion-exchange and chelating polymers for metal ion separation, as adhesives that enhance adhesion to various surfaces, and in the development of "smart" pH-responsive polymers for controlled-release systems. polysciences.com Furthermore, ethenyl-substituted pyridines serve as precursors for the synthesis of a variety of other functionalized pyridine derivatives, expanding their utility in chemical synthesis and materials science. sigmaaldrich.com

Structure

3D Structure of Parent

Properties

CAS No. |

3283-40-7 |

|---|---|

Molecular Formula |

C7H8ClN |

Molecular Weight |

141.60 g/mol |

IUPAC Name |

4-ethenylpyridine;hydrochloride |

InChI |

InChI=1S/C7H7N.ClH/c1-2-7-3-5-8-6-4-7;/h2-6H,1H2;1H |

InChI Key |

DYPSPXFRXXXUNB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=NC=C1.Cl |

Related CAS |

29323-87-3 |

Origin of Product |

United States |

Synthetic Methodologies for Pyridine, 4 Ethenyl , Hydrochloride and Precursors

Precursor Synthesis: Ethenylpyridine Derivatization

The primary precursor for Pyridine (B92270), 4-ethenyl-, hydrochloride is 4-ethenylpyridine, also known as 4-vinylpyridine (B31050). The synthesis of this key intermediate can be achieved through several methods.

Catalytic Cross-Coupling Approaches

Catalytic cross-coupling reactions have emerged as a versatile tool for the synthesis of 4-ethenylpyridine. One prominent example is the Suzuki coupling reaction. In this approach, 4-bromopyridine (B75155) hydrochloride is reacted with a vinylboronic acid derivative, such as 2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride. chemicalbook.com The reaction is typically carried out in a solvent mixture of dioxane and water with a base like potassium carbonate. chemicalbook.com

Another strategy involves the decarboxylative cross-coupling of alkyl carboxylic acids with vinyl halides, a process that can be achieved through the synergistic merger of photoredox and nickel catalysis. nih.gov This method has been successfully applied to a range of α-oxy and α-amino acids, as well as simple hydrocarbon-substituted acids, reacting with various vinyl iodides and bromides. nih.gov

| Reactants | Catalyst/Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 4-Bromopyridine hydrochloride, 2-Vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(PPh3)2Cl2, K2CO3 | Dioxane/Water | 100°C, N2 atmosphere | 55.55% chemicalbook.com |

Alternative Synthetic Routes to Ethenylpyridines

Besides cross-coupling reactions, other synthetic pathways are employed to produce 4-ethenylpyridine. A common industrial method involves the condensation of 4-methylpyridine (B42270) (4-picoline) with formaldehyde (B43269). google.comwikipedia.org This reaction first generates 4-pyridineethanol, which is subsequently dehydrated to yield 4-vinylpyridine. chemicalbook.com This process is often carried out at elevated temperatures. google.com Another approach involves the gas-phase reaction of formaldehyde, acetaldehyde, and ammonia (B1221849) to produce pyridine, with 3-picoline as a major side product which can then be further processed. beilstein-journals.orgbeilstein-journals.org

The synthesis can also be achieved through a multi-step process starting with the reaction of 4-methylpyridine and paraformaldehyde at normal pressure and a temperature of 105 to 110 °C. google.com The resulting crude product containing 2-hydroxyethyl pyridine is then subjected to dehydration using an agent like sodium hydroxide, with a polymerization inhibitor such as p-tert-Butylcatechol (TBC) added to prevent self-polymerization of the vinylpyridine product. google.com

Hydrochlorination of Ethenylpyridines: Formation of the Hydrochloride Salt

Once 4-ethenylpyridine is synthesized, the next step is its conversion to the hydrochloride salt, Pyridine, 4-ethenyl-, hydrochloride. This is typically achieved through direct protonation with an acid.

Direct Acidic Protonation Strategies

The formation of this compound is accomplished by treating 4-ethenylpyridine with hydrochloric acid. researchgate.net The basic nitrogen atom of the pyridine ring readily accepts a proton from the acid, resulting in the formation of the corresponding hydrochloride salt. nih.gov This is a straightforward acid-base reaction. The pKa of 4-vinylpyridine is 5.62, indicating that it will exist in a protonated form in acidic conditions. nih.gov Poly(4-vinylpyridine) can be used as a support to immobilize mineral acids like HCl, forming a solid acid catalyst. researchgate.net

Influence of Reaction Conditions on Salt Formation

The efficiency and characteristics of the hydrochlorination process can be influenced by various reaction parameters, most notably the solvent system.

The choice of solvent can impact the solubility of the reactants and the product, potentially affecting the reaction rate and the ease of product isolation. For the preparation of poly(4-vinylpyridine)-supported Brønsted acids, including the hydrochloride form, diethyl ether is a commonly used solvent. researchgate.net The reaction involves stirring poly(4-vinylpyridine) with hydrochloric acid in diethyl ether at room temperature. researchgate.net The resulting solid catalyst is then filtered and washed. researchgate.net The solubility of both 2-vinylpyridine (B74390) and 4-vinylpyridine increases significantly in acidic aqueous conditions due to protonation. acs.org

| Reactant | Acid | Solvent | Conditions | Outcome |

|---|---|---|---|---|

| Poly(4-vinylpyridine) | Hydrochloric acid | Diethyl ether | Room temperature, stirring | Formation of solid P4VP-HCl catalyst researchgate.net |

Temperature Dependence of Hydrochlorination Efficiency

The efficiency of the hydrochlorination of 4-vinylpyridine to produce this compound is significantly influenced by the reaction temperature. Precise temperature control is a critical parameter to ensure a high yield and purity of the final product. The hydrochlorination process is an exothermic reaction, and failure to manage the heat generated can lead to undesirable side reactions, including polymerization of the vinyl group.

While extensive quantitative data detailing the percentage yield of this compound at various discrete temperatures is not extensively documented in the available literature, the procedural evidence strongly underscores a qualitative relationship: lower temperatures are directly correlated with higher hydrochlorination efficiency due to the suppression of competing side reactions. The increase in temperature can also affect the stability of the resulting hydrochloride salt in solution. For instance, the pH of a poly(4-vinylpyridine) hydrochloride solution is known to change with temperature, indicating temperature-dependent interactions. oup.com

The following table summarizes the qualitative impact of temperature on the hydrochlorination of 4-vinylpyridine based on established synthetic procedures.

| Temperature Range | Effect on Hydrochlorination Efficiency | Rationale |

| Below 0°C | High | Controlled exothermic reaction; minimized side reactions and polymerization. nasa.gov |

| Room Temperature | Moderate to Low | Increased risk of uncontrolled exotherm and polymerization, leading to lower yield and purity. |

| Elevated Temperatures | Very Low | Promotes rapid polymerization of the 4-vinylpyridine monomer, significantly reducing the yield of the hydrochloride salt. |

This table provides a qualitative summary based on procedural descriptions rather than a direct comparative study.

Mechanistic and Kinetic Studies of Reactions Involving Pyridine, 4 Ethenyl , Hydrochloride

Hydrohalogenation Reaction Mechanisms

Hydrohalogenation of the ethenyl moiety in 4-ethenylpyridine is a key reaction that proceeds via an electrophilic addition mechanism. The reaction is significantly influenced by the protonated nitrogen in the pyridine (B92270) ring.

The formation of a pyridinium (B92312) salt by treating 4-ethenylpyridine with a hydrohalic acid (HX) is a crucial first step that profoundly enhances the electrophilicity of the ethenyl group. nih.govacs.org The protonation of the pyridine nitrogen creates a positive charge on the ring, which exerts a powerful electron-withdrawing effect through both resonance and inductive effects. This withdrawal of electron density from the ethenyl group makes the double bond significantly more electron-deficient and therefore more susceptible to attack by nucleophiles. nih.govacs.org

In essence, the π electrons of the double bond become less available, transforming the ethenyl group into a better electrophile. wikipedia.org This activation is a general principle observed in related systems, such as the hydrohalogenation of ethynylpyridines, where salt formation is essential for the reaction to proceed efficiently. nih.govacs.org The pyridinium salt structure effectively "pulls" electron density towards the ring, activating the side chain for addition reactions.

The hydrohalogenation mechanism proceeds in a stepwise manner. masterorganicchemistry.comwikipedia.org Following the activation of the double bond via protonation of the pyridine nitrogen, the reaction is initiated by the electrophilic attack of a proton (from HX) on the π bond of the ethenyl group. khanacademy.orglibretexts.orgyoutube.com This step follows Markovnikov's rule, where the proton adds to the terminal carbon of the vinyl group (the one with more hydrogen atoms), leading to the formation of a more stable secondary carbocation on the carbon adjacent to the pyridine ring. wikipedia.orglibretexts.org

The resulting carbocation is a high-energy intermediate. masterorganicchemistry.com The halide ion (X⁻), which is generated in the initial acid-base reaction and acts as a nucleophile, then rapidly attacks the electron-deficient carbocation. khanacademy.org This attack completes the addition reaction, forming a new carbon-halogen bond and yielding the final haloalkane product. libretexts.org Studies on the hydrochlorination of ethynylpyridines demonstrate that the halide counter-ion is held in close proximity to the activated π-system within the salt structure, which can facilitate this nucleophilic addition. nih.govacs.org

Regiochemistry: The regioselectivity of hydrohalogenation is dictated by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, and the halogen adds to the more substituted carbon. wikipedia.org In the case of 4-ethenylpyridine hydrochloride, this results in the formation of 4-(1-haloethyl)pyridinium chloride. The underlying reason for this selectivity is the formation of the most stable carbocation intermediate. masterorganicchemistry.comlibretexts.org A secondary carbocation adjacent to the pyridinium ring is more stable than a primary carbocation at the terminal position.

Stereochemistry: The carbocation intermediate formed during the reaction has a trigonal planar geometry. youtube.com As a result, the subsequent nucleophilic attack by the halide ion can occur from either face of the planar carbocation with nearly equal probability. masterorganicchemistry.com If the carbon bearing the halogen in the final product is a chiral center, this lack of stereospecificity will lead to the formation of a racemic mixture of (R) and (S) enantiomers. youtube.com Therefore, the hydrohalogenation of 4-ethenylpyridine hydrochloride is expected to be regioselective but not stereoselective, yielding a mixture of enantiomers.

The position of the ethenyl group on the pyridine ring significantly impacts its reactivity. The electron-withdrawing effect of the protonated nitrogen atom is strongest at the 2- and 4-positions due to direct resonance delocalization of the positive charge. In contrast, the 3-position is only influenced by the weaker inductive effect. acs.org

This difference is clearly demonstrated in studies on the hydrochlorination of ethynylpyridines, which serve as a model for ethenylpyridines. In these studies, 4-ethynylpyridine (B1298661) undergoes hydrochlorination, whereas 3-ethynylpyridine (B57287) is found to be inert under the same conditions. acs.org The 2-isomer also reacts readily. nih.govacs.org This suggests a similar trend for vinylpyridines, where 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050) are significantly more reactive towards electrophilic addition than 3-vinylpyridine. wikipedia.org The enhanced reactivity of the 2- and 4-isomers is a direct consequence of the superior stabilization of the electron-deficient transition state and carbocation intermediate by the pyridinium nitrogen. acs.orgresearchgate.net

| Isomer | Activating Effect | Relative Reactivity in Hydrohalogenation | Reference |

|---|---|---|---|

| 4-Ethenylpyridine | Strong (Resonance and Inductive) | High | acs.org |

| 2-Ethenylpyridine | Strong (Resonance and Inductive) | High | acs.org |

| 3-Ethenylpyridine | Weak (Inductive only) | Low / Inert | acs.org |

Conjugate Addition Reactions to the Ethenyl Moiety

The electron-deficient nature of the ethenyl group in 4-ethenylpyridine hydrochloride also makes it an excellent Michael acceptor. acs.org This allows for 1,4-conjugate addition reactions where a nucleophile attacks the terminal carbon of the ethenyl group.

Silyl-mediated addition reactions, such as the Mukaiyama-Michael reaction, utilize silyl (B83357) enol ethers or silyl ketene (B1206846) acetals as stable, carbon-based nucleophiles. wikipedia.orgorganic-chemistry.org In this type of process, a Lewis acid would typically be used to activate the Michael acceptor. However, the inherent electrophilicity of the ethenyl group in 4-ethenylpyridine hydrochloride may facilitate the reaction even without a strong Lewis acid catalyst.

Sulfinate Addition Reactions

The addition of sulfinate salts to electron-deficient alkenes, a class of reactions known as Michael additions, is a powerful method for the formation of carbon-sulfur bonds. In the case of Pyridine, 4-ethenyl-, hydrochloride, the vinyl group is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridinium ring.

The proposed mechanism for the addition of a sulfinate anion (RSO₂⁻) to 4-vinylpyridine hydrochloride proceeds via a conjugate addition pathway. The reaction is typically initiated by the nucleophilic attack of the sulfinate on the β-carbon of the vinyl group. This attack is facilitated by the increased electrophilicity of the double bond. The resulting intermediate is a carbanion, which is stabilized by the adjacent pyridinium ring. This intermediate is then protonated, often by the solvent or a proton source present in the reaction mixture, to yield the final sulfone product.

Table 1: Proposed Mechanistic Steps for Sulfinate Addition

| Step | Description |

| 1. Nucleophilic Attack | The sulfinate anion attacks the β-carbon of the vinyl group of this compound. |

| 2. Intermediate Formation | A resonance-stabilized carbanionic intermediate is formed. |

| 3. Protonation | The carbanionic intermediate is protonated to yield the final product. |

Kinetically, the reaction rate is expected to be dependent on the concentrations of both the 4-vinylpyridine hydrochloride and the sulfinate salt. The nature of the R group on the sulfinate and the solvent can also influence the reaction rate. Electron-donating groups on the sulfinate may increase its nucleophilicity and accelerate the reaction, while sterically bulky groups might hinder the approach to the vinyl group, slowing it down.

Transition Metal-Catalyzed Hydroaminations

Transition metal-catalyzed hydroamination, the addition of an N-H bond across a C=C double bond, is an atom-economical method for the synthesis of amines. For vinylarenes like 4-vinylpyridine, both Markovnikov and anti-Markovnikov additions are possible, leading to different isomers of the resulting amine.

Rhodium and Ruthenium catalysts have been reported for the anti-Markovnikov hydroamination of vinylarenes. berkeley.edunih.gov A plausible mechanism for the rhodium-catalyzed hydroamination of 4-vinylpyridine hydrochloride involves the formation of a rhodium-hydride species, which then coordinates to the vinyl group. This is followed by the migratory insertion of the alkene into the Rh-H bond to form a rhodium-alkyl intermediate. Subsequent reductive elimination yields the amine product and regenerates the active catalyst. The regioselectivity (anti-Markovnikov) is often controlled by the steric and electronic properties of the ligands on the metal center. berkeley.edu

Palladium catalysts, on the other hand, can promote Markovnikov-selective hydroamination. nih.gov The mechanism is thought to proceed through a Wacker-type pathway, involving the nucleophilic attack of the amine on a palladium-coordinated alkene.

Table 2: Comparison of Proposed Hydroamination Mechanisms

| Catalyst | Proposed Key Steps | Regioselectivity |

| Rhodium | Oxidative addition of amine, migratory insertion of alkene, reductive elimination | Anti-Markovnikov |

| Palladium | Alkene coordination, nucleophilic attack of amine, protonolysis | Markovnikov |

Kinetic studies on similar systems have shown that the reaction rate can be influenced by the nature of the amine, the catalyst loading, and the solvent. acs.org For 4-vinylpyridine hydrochloride, the acidity of the pyridinium proton might also play a role in the catalytic cycle.

Oxidative Amination Mechanisms

Oxidative amination of alkenes provides access to enamines or imines, which are versatile synthetic intermediates. For 4-vinylpyridine, palladium-catalyzed oxidative amination can lead to the formation of N-arylketimines. nih.gov This reaction is proposed to follow a Wacker-type aerobic oxidative pathway.

The catalytic cycle is believed to start with the coordination of the 4-vinylpyridine to a Pd(II) center. Subsequent nucleophilic attack of an amine on the coordinated alkene forms a palladium-alkyl intermediate. Instead of protonolysis as in hydroamination, this intermediate undergoes β-hydride elimination to form an enamine or imine product and a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) by an oxidant, often molecular oxygen, to complete the catalytic cycle. acs.org

Kinetic studies of related palladium-catalyzed oxidative aminations have suggested that the nucleophilic attack on the coordinated alkene or the subsequent C-N bond-forming step can be rate-determining. acs.org The concentration of the catalyst, substrate, and amine, as well as the pressure of the oxidant, are key parameters influencing the reaction kinetics.

Kinetic Investigations of Reaction Pathways

Intermediate Identification and Analysis in Reaction Cycles

The direct observation and characterization of reactive intermediates are crucial for validating proposed reaction mechanisms. Spectroscopic techniques and trapping experiments are powerful tools for this purpose. numberanalytics.comyoutube.com

In the context of reactions involving 4-vinylpyridine hydrochloride, intermediates such as the carbanion in sulfinate addition or the organometallic species in transition metal-catalyzed reactions could potentially be detected under specific conditions. Low-temperature NMR or IR spectroscopy could be employed to observe these transient species. numberanalytics.com For example, the formation of a palladium-alkyl intermediate in hydroamination or oxidative amination might be observable through changes in the NMR spectrum of the reaction mixture over time.

Trapping experiments offer another approach to infer the presence of an intermediate. youtube.comchempedia.info In a trapping experiment, a reagent is added to the reaction mixture that is expected to react specifically with the proposed intermediate to form a stable, characterizable product. For instance, in the sulfinate addition, the intermediate carbanion could potentially be trapped by an electrophile other than a proton.

Isotopic Labeling and Kinetic Isotope Effect (KIE) Studies

Isotopic labeling is a powerful technique to trace the path of atoms through a reaction and to probe reaction mechanisms. nih.gov By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), one can often observe a change in the reaction rate, known as the kinetic isotope effect (KIE). nih.govwikipedia.org

For the reactions of this compound, several KIE studies could provide valuable mechanistic insights:

Deuterium KIE in Hydroamination: By using a deuterated amine (R₂ND) or by performing the reaction in a deuterated solvent, one could determine if the N-H bond cleavage is involved in the rate-determining step. A significant primary KIE (kH/kD > 1) would suggest that the N-H bond is broken in the turnover-limiting step of the catalytic cycle. nih.govnih.gov

¹⁵N KIE in Amination Reactions: The use of ¹⁵N-labeled amines could help to elucidate the nature of the C-N bond formation step. A measurable ¹⁵N KIE would indicate that the C-N bond formation is part of the rate-determining step. The magnitude of the KIE could provide further details about the transition state structure. nih.govnih.gov

Table 3: Potential Isotopic Labeling Studies and Their Mechanistic Implications

| Isotopic Label | Reaction | Potential Information Gained |

| Deuterium (D) | Hydroamination | Involvement of N-H bond cleavage in the rate-determining step. |

| ¹⁵Nitrogen (¹⁵N) | Hydroamination/Oxidative Amination | Involvement of C-N bond formation in the rate-determining step. |

| ¹³Carbon (¹³C) | All reactions | Changes in hybridization at the vinyl carbons during the reaction. |

By combining these kinetic and mechanistic investigation techniques, a comprehensive picture of the chemical reactivity of this compound can be established, paving the way for its rational use in the synthesis of a wide range of functionalized pyridine derivatives.

Polymerization and Copolymerization Science of Ethenylpyridine Derivatives

Homopolymerization to Poly(4-vinylpyridine)

Homopolymerization of 4-vinylpyridine (B31050) yields poly(4-vinylpyridine) (P4VP), a versatile polymer with a backbone of repeating vinylpyridine units. The reactivity of the vinyl group allows for polymerization through various mechanisms, most notably free-radical polymerization.

Controlled Radical Polymerization Techniques (e.g., RAFT Polymerization)

To achieve well-defined P4VP with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI), controlled radical polymerization (CRP) techniques are employed. Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has proven to be a highly effective and versatile method for the polymerization of vinylpyridines. researchgate.netrsc.org

The RAFT process utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound like dithiobenzoates or trithiocarbonates, to mediate the polymerization. This allows for the synthesis of polymers with predictable molecular weights and complex architectures. For instance, P4VP homopolymers have been successfully synthesized via RAFT bulk polymerization at elevated temperatures using a trithiocarbonate (B1256668) RAFT agent. rug.nl The resulting polymers can then act as macro-CTAs for subsequent chain extensions. researchgate.net

Atom Transfer Radical Polymerization (ATRP) is another prominent CRP method used for 4VP. It has been demonstrated that the polymerization of 4VP can be well-controlled using a copper-based catalyst system, leading to polymers with low polydispersity.

Table 1: Comparison of Controlled Radical Polymerization Techniques for 4-Vinylpyridine

| Technique | Key Features | Typical Catalysts/Agents | Advantages for P4VP Synthesis |

|---|---|---|---|

| RAFT Polymerization | Mediated by a chain transfer agent; tolerant of various functional groups and reaction conditions. | Dithiobenzoates, Trithiocarbonates (e.g., DDMAT), Azo-initiators (e.g., AIBN). researchgate.net | Facile synthesis of well-defined homopolymers and block copolymers with near-quantitative blocking efficiency. researchgate.net |

| ATRP | Involves a reversible deactivation of growing polymer chains by a transition metal complex. | Copper(I) complexes with ligands (e.g., CuCl/Me6 nih.govaneN4). | Enables synthesis of polymers with controlled molecular weight and low PDI. sigmaaldrich.com |

| NMP | Uses a stable nitroxide radical to control the polymerization. | TEMPO (2,2,6,6-tetramethylpiperidinyloxyl). sigmaaldrich.com | Allows for the synthesis of block copolymers via a pseudoliving radical mechanism. sigmaaldrich.com |

Strategies for Cross-Linking Poly(4-vinylpyridine)

Cross-linking transforms soluble, linear P4VP chains into an insoluble, three-dimensional network, enhancing its mechanical stability, porosity, and utility in applications such as ion-exchange resins and catalysts.

A common strategy involves copolymerizing 4-vinylpyridine with a divinyl cross-linking agent, such as divinylbenzene (B73037) (DVB). cambridge.org The degree of cross-linking, typically ranging from 2% to 25%, dictates the network's density and properties. Another approach is the post-polymerization cross-linking of pre-formed P4VP. This can be achieved by reacting the pyridine (B92270) nitrogen atoms with difunctional alkylating agents. For example, ribbon-like nanopolymers have been created by cross-linking the P4VP cylindrical microdomains of a block copolymer film with the vapor of 1,4-dibromobutane.

Macromolecular cross-linking is another effective method. Here, a polymer containing reactive groups is used to link P4VP chains. For instance, poly(vinyl benzyl (B1604629) chloride) (PVBC) can be used as a macromolecular cross-linker, where the benzyl chloride groups react with the pyridine groups in P4VP through a nucleophilic substitution reaction, forming a semi-interpenetrating polymer network (IPN).

Copolymerization Architectures and Methodologies

Copolymerization of 4-vinylpyridine with other monomers allows for the creation of materials with tailored properties, combining the characteristics of each component. This leads to a diverse range of polymer architectures, including block, random, and functionalized copolymers.

Synthesis of Block and Random Copolymers (e.g., with Styrene)

The synthesis of block copolymers containing P4VP segments has been extensively studied, particularly with styrene (B11656) (St). These amphiphilic block copolymers, such as polystyrene-b-poly(4-vinylpyridine) (PS-b-P4VP), are of great interest due to their ability to self-assemble into various nanostructures.

Dispersion polymerization is another effective method, where a P4VP macro-RAFT agent acts as a stabilizer for the polymerization of styrene in a solvent where polystyrene is insoluble. This polymerization-induced self-assembly (PISA) process directly yields nanoparticles of the block copolymer. rug.nl

Table 2: Synthesis Methods for Polystyrene-b-Poly(4-vinylpyridine) Copolymers

| Method | Description | Key Reagents | Resulting Architecture |

|---|---|---|---|

| RAFT Polymerization | Sequential monomer addition using a RAFT agent. A PSt or P4VP macro-CTA is chain-extended with the other monomer. sigmaaldrich.com | RAFT agent (e.g., dithiobenzoate), AIBN. | Well-defined diblock copolymers (PSt-b-P4VP or P4VP-b-PSt). |

| ATRP | Sequential monomer addition using an ATRP initiator. A PSt-halogen macroinitiator is used to polymerize 4VP. sigmaaldrich.com | 1-phenylethyl chloride, CuCl, ligands. | Diblock copolymers with low polydispersity. |

| Anionic Polymerization | Living anionic polymerization in THF at low temperatures. nih.gov | n-BuLi, LiCl. | Diblock copolymers with very narrow molecular weight distribution. |

| Nitroxide-Mediated Polymerization (NMP) | Pseudoliving radical mechanism mediated by a nitroxide like TEMPO. sigmaaldrich.com | PSt-TEMPO or P4VP-TEMPO adducts. | Diblock and block-random copolymers. |

Development of Functionalized Copolymers (e.g., with Vinylimidazole, N-Vinylcaprolactam, Methacrylic Acid)

Copolymerizing 4-vinylpyridine with other functional monomers introduces specific properties, such as enhanced biocompatibility, thermal sensitivity, or different pH-responsive behavior.

Vinylimidazole (VI): Copolymers of 4-vinylpyridine and 1-vinylimidazole (B27976) have been prepared via microemulsion polymerization. polymersource.ca These pH-responsive copolymers can be further modified by quaternization to generate positive charges on the nitrogen atoms of both the pyridine and imidazole (B134444) rings, making them useful as catalysts or for biomedical applications. polymersource.carsc.org

N-Vinylcaprolactam (NVCL): Copolymers of 4VP and NVCL exhibit both pH- and temperature-sensitivity, owing to the P4VP and poly(N-vinylcaprolactam) (PNVCL) segments, respectively. polymersource.ca These dual-responsive materials can be synthesized by grafting both monomers onto a polymer backbone, such as silicone rubber, using gamma radiation. researchgate.netpolymersource.ca The resulting material's properties can be tuned by adjusting the ratio of the two monomers.

Methacrylic Acid (MAA): Blends and copolymers of polymers containing vinylpyridine and methacrylic acid are primarily governed by strong hydrogen bonding interactions between the acidic carboxylic acid groups of MAA and the basic nitrogen of the pyridine ring. This interaction significantly influences the miscibility and phase behavior of the resulting materials.

Graft Copolymerization on Solid Supports and Macromolecular Scaffolds

Grafting P4VP onto surfaces or from other polymer backbones is a powerful strategy to modify the properties of materials, imparting the functionality of the P4VP chains. This creates "polymer brushes" that can alter surface chemistry, wettability, and reactivity.

P4VP has been grafted onto a variety of solid supports. For example, it can be grafted onto silica (B1680970) nanoparticles via surface-initiated ATRP. This involves first anchoring an initiator to the silica surface and then polymerizing 4VP from these sites. Similarly, copolymers of 4-vinylpyridine and styrene have been immobilized in-situ on the surface of silica gel through heterogeneous radical polymerization. sigmaaldrich.comrsc.org

Grafting can also be performed on macromolecular scaffolds. P4VP chains have been grafted from high internal-phase emulsion (HIPE) foams using surface-initiated nitroxide-mediated polymerization, creating materials with high ion-exchange capacity. Another example is the grafting of 4VP onto polyethylene (B3416737) films using gamma radiation as an initiator. nih.gov Furthermore, P4VP can be grafted onto natural polymers like chitin (B13524) using a redox initiator, creating biocompatible materials with novel properties. researchgate.net A two-step method using ionizing radiation has also been employed to first graft 4VP onto silicone rubber, followed by the grafting of N-vinylcaprolactam from the P4VP chains.

Grafting onto Natural Polymeric Substrates (e.g., Deproteinized Natural Rubber, Chitin)

The modification of natural polymers through graft copolymerization with synthetic monomers like 4-vinylpyridine (4VP) is a significant area of research. This process can impart new functionalities to the natural substrate while retaining its inherent beneficial properties. tci-thaijo.org

Deproteinized Natural Rubber (DPNR):

The grafting of 4-vinylpyridine onto deproteinized natural rubber (DPNR) has been successfully achieved through emulsion polymerization. eares.org This method introduces pH-responsive properties to the natural rubber. eares.orgtu.ac.th In one study, DPNR latex was functionalized with 4VP using potassium persulfate (KPS) as an initiator and sodium dodecyl sulfate (B86663) (SDS) as an emulsifier. eares.org The resulting grafted copolymer, 4VP-g-DPNR, exhibited swelling in acidic conditions (pH below 4), a behavior not observed in unmodified rubber. eares.org This pH responsiveness is attributed to the protonation of the pyridine groups in the grafted poly(4-vinylpyridine) (P4VP) chains. eares.org

The efficiency of the grafting process is influenced by several factors, including the concentration of the monomer, initiator, and emulsifier, as well as reaction time and temperature. tci-thaijo.orgtu.ac.th For instance, a grafting ratio of 31% was achieved with a 4VP concentration of 100 phr, a KPS concentration of 8 phr, and an SDS concentration of 10 phr at 90°C for 3 hours. tu.ac.th Characterization using techniques like Fourier-transform infrared (FTIR) spectroscopy and proton nuclear magnetic resonance (¹H-NMR) spectroscopy confirms the successful grafting of 4VP onto the DPNR backbone. eares.orgtu.ac.th

Chitin:

Chitin, a widely available biopolymer, has also been a substrate for graft copolymerization with 4-vinylpyridine. researchgate.netemu.edu.tr This modification aims to enhance its properties and create new functional materials. The grafting of P4VP onto chitin has been carried out under heterogeneous conditions using cerium ammonium (B1175870) nitrate (B79036) (CAN) as a redox initiator in toluene. researchgate.netemu.edu.tr

The grafting yield is dependent on various reaction parameters. Optimal conditions have been identified as 0.10 g of chitin, 10 mL of 4VP monomer, and 0.50 g of CAN initiator at 60°C for one hour, resulting in a maximum grafting yield of 380%. researchgate.netemu.edu.tr The resulting chitin-g-P4VP was found to be soluble in an aqueous acidic buffer solution (pH=1.2). researchgate.netemu.edu.tr Characterization of the grafted chitin is typically performed using FTIR spectroscopy, scanning electron microscopy (SEM), differential scanning calorimetry (DSC), and ¹³C NMR analysis. researchgate.netemu.edu.tr

It has been noted that overcoming the intractable nature of chitin is crucial for efficient grafting. A CaCO₃ treatment during the preparation of chitin beads has been shown to significantly improve the grafting percentage of vinyl monomers. researchgate.net

Surface-Initiated Polymerization Techniques (e.g., SI-ATRP on PolyHIPE Foams, Chloromethylated Polystyrene Resins)

Surface-initiated polymerization is a powerful method for modifying the surface properties of various substrates by growing polymer chains directly from the surface. Among these techniques, surface-initiated atom transfer radical polymerization (SI-ATRP) has emerged as a versatile and widely used method for creating well-defined polymer brushes on different materials. magtech.com.cncmu.edu

SI-ATRP on PolyHIPE Foams:

Polymeric high internal phase emulsion (polyHIPE) foams, characterized by their highly porous and interconnected structure, have been functionalized using SI-ATRP of 4-vinylpyridine. nih.govbenicewiczgroup.com This modification is aimed at creating materials with enhanced ion-exchange capacities, particularly for applications like the separation of hazardous metals. nih.govbenicewiczgroup.com

In one approach, polyHIPE foams were prepared with a comonomer containing a dormant nitroxide. nih.gov This allowed for surface-initiated nitroxide-mediated polymerization to graft poly(4-vinylpyridine) brushes onto the foam's surface. nih.gov The resulting functionalized foams demonstrated a greater ion-exchange capacity per unit volume compared to commercial resins used for similar purposes. nih.gov Another method involves the UV-initiated surface polymerization of 4-vinylpyridine on thiosulfate-functionalized polyHIPE. benicewiczgroup.com The amount of grafted polymer directly correlates with the sorption capacity of the material. benicewiczgroup.com The macroporous structure of polyHIPE facilitates convective mass transport, leading to steep loading curves and narrow elution profiles in separation applications. benicewiczgroup.com

SI-ATRP on Chloromethylated Polystyrene Resins:

While direct examples of SI-ATRP of 4-vinylpyridine hydrochloride on chloromethylated polystyrene resins were not found in the provided search results, the principles of SI-ATRP are broadly applicable to such systems. Polystyrene-based materials are commonly used as substrates for surface modifications. For instance, polystyrene with a benzyl bromide end group can act as a macroinitiator for the ATRP of 4-vinylpyridine to form block copolymers. researchgate.net This indicates the feasibility of initiating polymerization from a polystyrene surface that has been appropriately functionalized with initiator sites, such as chloromethyl groups.

The general strategy for SI-ATRP involves first immobilizing an ATRP initiator onto the substrate surface. For a chloromethylated polystyrene resin, the chloromethyl groups could potentially serve as the initiating sites for the polymerization of 4-vinylpyridine. The polymerization is then carried out in the presence of a transition metal catalyst system, such as a copper(I) complex, and the monomer. This process allows for the growth of well-defined poly(4-vinylpyridine) brushes from the resin surface.

Control of Grafting Density and Polymer Layer Thickness

The ability to control the grafting density and thickness of the polymer layer is a key advantage of surface-initiated polymerization techniques like SI-ATRP. researchgate.net These parameters significantly influence the properties and performance of the resulting functionalized materials.

Control of Grafting Density:

The grafting density, defined as the number of polymer chains per unit area of the substrate, is primarily determined by the surface concentration of the initiator molecules. researchgate.net By controlling the density of initiator sites on the surface, one can manipulate the number of growing polymer chains.

A novel approach for creating a gradient of grafting densities involves using a primary anchoring layer of a material like poly(glycidyl methacrylate) (PGMA). researchgate.net A temperature gradient can be used to create a gradual variation in the thickness of this anchoring film, which is then translated into a gradient of polymerization initiator concentration. researchgate.net The efficiency of initiation from the surface, which also affects the final grafting density, can be influenced by factors such as the surface concentration of the initiator and the polymerization time. researchgate.net For instance, initiation efficiencies have been estimated to be in the range of 5-10%. researchgate.net

Control of Polymer Layer Thickness:

The thickness of the grafted polymer layer is directly related to the molecular weight of the polymer chains. In a controlled/"living" polymerization process like SI-ATRP, the molecular weight of the polymer increases linearly with monomer conversion. Therefore, the thickness of the polymer brush can be precisely controlled by adjusting the polymerization time. cmu.edu

By stopping the polymerization at different times, polymer layers of varying thicknesses can be obtained. This allows for the fine-tuning of surface properties. The ability to reinitiate the polymerization from the chain ends of the grafted polymers to form block copolymers further demonstrates the level of control achievable with SI-ATRP. tue.nl The characterization of these grafted layers is often performed using techniques such as X-ray photoelectron spectroscopy (XPS), atomic force microscopy (AFM), and water contact angle measurements. daneshyari.com

Advanced Materials Applications of Poly 4 Vinylpyridine and Its Copolymers

pH-Responsive and Stimuli-Responsive Materials

The ability of P4VP to respond to changes in pH is a key characteristic that has been extensively exploited in the design of "smart" materials. This responsiveness is primarily due to the protonation and deprotonation of the pyridine (B92270) rings in the polymer backbone.

Mechanisms of pH-Responsive Swelling and Deswelling

The swelling and deswelling of P4VP-based hydrogels are governed by the pH of the surrounding environment. In acidic conditions (low pH), the nitrogen atom on the pyridine ring becomes protonated, leading to a net positive charge along the polymer chain. This results in electrostatic repulsion between the polymer chains, causing the hydrogel network to expand and swell as it absorbs water. Conversely, in basic or neutral conditions (higher pH), the pyridine groups are deprotonated and neutral, reducing the electrostatic repulsion and causing the hydrogel to deswell or collapse. rsc.org

The swelling process involves the diffusion of water into the hydrogel network, followed by the relaxation and expansion of the polymer chains. nih.gov The degree of swelling is influenced by several factors, including the pKa of the ionizable groups, the degree of ionization, and the polymer concentration. nih.gov For P4VP, this transition typically occurs at a pH around 5. rsc.org

The swelling behavior can be tailored by controlling the cross-link density of the hydrogel. A lower cross-link density allows for greater chain mobility and, consequently, a higher swelling ratio. rsc.org For instance, ultrathin multilayer hydrogels of P4VP have demonstrated a drastic and reversible 10-fold swelling when the pH is switched from neutral to acidic. rsc.org

| pH | Swelling Behavior | Relative Swelling Ratio | State of Pyridine Groups |

|---|---|---|---|

| < 5 | Swelling | High | Protonated (Charged) |

| > 5 | Deswelling/Collapsed | Low | Deprotonated (Neutral) |

Integration into Responsive Gels, Films, and Hydrogels

The pH-responsive nature of P4VP has been harnessed in the creation of various functional materials. P4VP has been integrated into gels, films, and hydrogels to develop systems for controlled drug delivery, sensing, and self-cleaning coatings. rsc.org

For example, ultrathin hydrogel films fabricated through a layer-by-layer assembly of P4VP and poly(methacrylic acid) exhibit sharp and reversible swelling/shrinkage transitions in response to pH changes. rsc.org These films can experience up to a 4-fold greater swelling enhancement when produced using a spin-assisted method compared to conventional dipping techniques. rsc.org Such materials also display pH-triggered changes in surface wettability, with contact angles varying significantly between acidic and neutral/basic conditions. rsc.org

Functional Coatings and Surface Modification

P4VP and its derivatives are widely used to modify surfaces and create functional coatings with enhanced properties. These coatings find applications in improving adhesion, providing corrosion resistance, and introducing specific functionalities to material surfaces.

Enhancement of Adhesion and Crosslinking in Materials

P4VP-based coatings can significantly improve the adhesion between different materials. The pyridine functional groups can form strong interactions with various surfaces through hydrogen bonding, metal coordination, and acid-base interactions. This makes P4VP an effective adhesion promoter in multilayered materials and composites.

Research has demonstrated that modifying a polyimide surface with a grafted layer of P4VP can nearly double the single lap shear strength of the bond to copper foil. researchgate.net The optimization of argon plasma pretreatment time, curing temperature, and duration are crucial for achieving maximum adhesion. researchgate.net

The crosslinking of P4VP films is another important aspect of enhancing their mechanical stability and performance. Crosslinking can be achieved through various methods, including the use of difunctional alkyl halides or by inducing quaternization reactions. This process creates a more robust network structure, making the coating less soluble and more durable.

| Substrate | Coating | Adhesion Test | Result |

|---|---|---|---|

| Polyimide | Grafted P4VP | Single Lap Shear Strength with Copper Foil | Nearly doubled compared to unmodified polyimide. researchgate.net |

| Aluminum | Epoxy adhesive | Lap Shear Strength | ~25.5 MPa at room temperature. |

Anti-Corrosive Coating Development

P4VP and its derivatives have shown significant promise as corrosion inhibitors for various metals and alloys. When applied as a coating, P4VP can form a protective barrier on the metal surface, preventing contact with corrosive agents. The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate with metal ions, forming a stable complex that passivates the surface.

Studies have shown that P4VP coatings can significantly reduce the corrosion rate of metals such as steel, copper, and aluminum in acidic and saline environments. researchgate.netresearchgate.net The inhibition efficiency of these coatings increases with the concentration of the polymer. For instance, spontaneously grown P4VP films on copper have demonstrated inhibition efficiencies of 94-98%. researchgate.net Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization are common techniques used to evaluate the performance of these anti-corrosive coatings. rsc.org

| Metal/Alloy | Corrosive Medium | Coating | Inhibition Efficiency (%) |

|---|---|---|---|

| Copper | 0.1 mol L-1 H2SO4 | Spontaneously grown P4VP film | 94 - 98 researchgate.net |

| Copper | 0.1 mol L-1 H2SO4 | Electrochemically grown P4VP film | 70 - 85 researchgate.net |

| Armco Iron | 0.5M Sulfuric Acid | P4VP copolymer | Up to 84.50 researchgate.net |

Nanotechnology and Functional Nanomaterials

P4VP plays a crucial role in the field of nanotechnology, where it is used to synthesize and functionalize a variety of nanomaterials. Its ability to act as a stabilizer, a template, and a responsive component makes it a valuable tool for creating nanoparticles, core-shell structures, and other functional nano-architectures. researchgate.netnih.gov

P4VP-based nanoparticles can be synthesized using techniques such as emulsion polymerization and nanoprecipitation. researchgate.netnih.gov These nanoparticles often exhibit stimuli-responsive behavior, such as swelling or shrinking in response to pH changes. nih.gov The surface of these nanoparticles can be further modified to introduce specific functionalities. For example, quaternization of P4VP nanoparticles can render them positively charged, which can be useful for interacting with negatively charged biological molecules. researchgate.net

Core-shell nanoparticles with a P4VP shell are of particular interest. The P4VP shell can provide stability to the core material and can be used to control the release of encapsulated substances in a pH-dependent manner. For example, carbon nanoparticles have been "wrapped" in a P4VP shell to create a pH-responsive nanocomposite. researchgate.net These core-shell structures have potential applications in drug delivery, catalysis, and sensing. nih.gov

| Nanoparticle Type | Mean Particle Diameter (nm) | Zeta Potential (mV) | Key Features |

|---|---|---|---|

| 3% DVB-crosslinked p(4-VP) | 256 | 2.58 ± 0.2 | Low polydispersity. researchgate.net |

| Quaternized 3% DVB-crosslinked p(4-VP) | - | 83.80 ± 1.02 | Significant increase in positive charge after quaternization. researchgate.net |

| P4VP hydrogel nanoparticles | Varies with surfactant concentration | - | pH and ionic strength responsive. nih.gov |

Nanoparticle Assembly and Stabilization

Poly(4-vinylpyridine) and its block copolymers play a crucial role in the synthesis and stabilization of nanoparticles, acting as both a stabilizer and a template for their formation. The pyridine groups in P4VP can coordinate with metal ions, facilitating the controlled growth of nanoparticles and preventing their aggregation.

One method involves the in-situ synthesis of metal/block-copolymer composite nanoparticles. For instance, silver (Ag)/poly(4-vinylpyridine)-block-polystyrene (P4VP-b-PS) composite nanoparticles have been synthesized using a one-pot dispersion RAFT polymerization method. In this process, a P4VP trithiocarbonate (B1256668) (P4VP-TTC) acts as both a macro-RAFT agent and a stabilizer for the Ag nanoparticles. rsc.org The resulting Ag nanoparticles are uniformly embedded within the P4VP-b-PS nanoparticles. rsc.org The size of these composite nanoparticles can be controlled by adjusting the degree of polymerization of the polystyrene block or the fraction of silver in the nanocomposites. rsc.org

Similarly, P4VP-b-PS nanoparticles have been used as templates to grow iron(III) oxide (Fe3O4) nanoparticles. tandfonline.com In this approach, Fe³⁺ ions are added to a suspension of P4VP-b-PS nanoparticles, where they coordinate with the pyridyl groups of the P4VP block. tandfonline.com Subsequent co-precipitation leads to the formation of Fe3O4@P4VP-b-PS magnetic polymer nanocomposites on the surface of the polymer nanoparticles. tandfonline.com

Block copolymers containing P4VP are also utilized in the synthesis of other inorganic nanoparticles. For example, a micellar solution approach using polystyrene-block-poly(4-vinylpyridine) (PS-b-P4VP) diblock copolymers has been employed for the one-step synthesis of titania (TiO₂) nanoparticles. nih.gov The ratio of the titanium precursor to the P4VP block, which forms the micellar core, is a key factor in controlling the morphology of the resulting film. nih.gov

The interaction between P4VP and nanoparticles is also influenced by the position of the nitrogen atom in the pyridine ring. Studies comparing poly(2-vinylpyridine) (P2VP) and P4VP have shown that P4VP exhibits a preferential absorption of gold nanoparticles due to the enhanced coordinative ability of the nitrogen atom in the para position. acs.org

Below is a table summarizing the synthesis of various nanoparticles using P4VP-based polymers:

Table 1: Examples of Nanoparticle Synthesis Utilizing Poly(4-vinylpyridine)-Based Polymers| Nanoparticle | Polymer System | Synthesis Method | Role of P4VP | Reference |

|---|---|---|---|---|

| Silver (Ag) | P4VP-b-PS | Dispersion RAFT Polymerization | Stabilizer and Macro-RAFT Agent | rsc.org |

| Iron(III) Oxide (Fe₃O₄) | P4VP-b-PS | Co-precipitation on Polymer Template | Template for Nanoparticle Growth | tandfonline.com |

| Titania (TiO₂) | PS-b-P4VP | Micellar Solution Approach | Micellar Core for Precursor Sequestration | nih.gov |

Fabrication of Electrospun Fibers for Advanced Applications

Electrospinning is a versatile technique used to produce polymer nanofibers with diameters ranging from nanometers to a few micrometers. nih.govmdpi.com Poly(4-vinylpyridine) and its composites are well-suited for fabrication into nanofibers, which can be utilized in various advanced applications due to their high surface-area-to-volume ratio and porosity. nih.govbiointerfaceresearch.com

The morphology of electrospun P4VP nanofibers is highly dependent on the concentration of the spinning solution. Research has shown that the average diameter of P4VP nanofibers increases with an increase in the concentration of the P4VP solution in dimethylformamide (DMF). researchgate.net This relationship allows for the tuning of fiber dimensions for specific applications.

Furthermore, composite nanofibers can be created by incorporating other materials into the P4VP electrospinning solution. For example, fluorescent poly(4-vinylpyridine)/porphyrin (P4VP/TPPA) nanofibers have been prepared by adding porphyrin to the P4VP/DMF solution. researchgate.net The addition of porphyrin was found to increase the conductivity of the spinning solution, resulting in nanofibers with a more uniform diameter. researchgate.net

The electrospinning process itself involves applying a high voltage to a polymer solution, which creates a charged jet that is drawn towards a collector. youtube.com As the solvent evaporates, a solid fiber is formed. youtube.com The properties of the resulting electrospun mat, such as fiber diameter and porosity, are influenced by various parameters, including solution viscosity, surface tension, and the applied electric field. mdpi.comnih.gov

The unique properties of electrospun P4VP fibers make them promising candidates for applications such as filters, scaffolds for tissue engineering, and components in sensors and catalytic systems. nih.govbiointerfaceresearch.com

Table 2: Influence of Solution Concentration on Electrospun P4VP Nanofiber Diameter

| P4VP Concentration in DMF (wt%) | Average Nanofiber Diameter (nm) |

|---|---|

| 10 | 250 |

| 15 | 450 |

| 20 | 700 |

Data is illustrative and based on the general findings that diameter increases with concentration. researchgate.net

Membranes for Separation and Filtration

Membranes fabricated from poly(4-vinylpyridine) and its copolymers are gaining attention for various separation and filtration applications. mdpi.com The presence of the pyridine group imparts unique functionalities to these membranes, enabling selective separation of gases and metal ions. polysciences.com

Composite membranes can be prepared by incorporating P4VP into other polymer matrices. For instance, molecularly imprinted enantioselective polymer membranes have been created by photo-copolymerization of 4-vinylpyridine (B31050) onto commercial polypropylene membranes. nih.gov These membranes have demonstrated the ability to selectively transport specific enantiomers. nih.gov

Block copolymers containing P4VP are also extensively used to create isoporous membranes through a combination of self-assembly and non-solvent-induced phase separation (SNIPS). mdpi.com Polystyrene-b-poly(4-vinylpyridine) (PS-b-P4VP) is a widely studied diblock copolymer for this purpose. mdpi.com Furthermore, triblock terpolymers like polystyrene-b-poly(4-vinylpyridine)-b-poly(solketal methacrylate) (PS-b-P4VP-b-PSMA) offer extended possibilities for tuning membrane properties. mdpi.com

Gas Separation and Air Purification Applications

Poly(4-vinylpyridine)-based membranes have shown significant potential for gas separation, particularly for the capture of carbon dioxide (CO₂). These membranes can act as both a separation and conversion medium, offering an energy-efficient alternative to traditional CO₂ capture methods. aiche.org P4VP-based membranes are permeable and selective for CO₂ separation from dilute mixed gas streams. aiche.org

The performance of these membranes can be enhanced through chemical modification. For example, quaternization of P4VP with alkyl bromides to form the corresponding quaternary ammonium (B1175870) salt can tune and improve both the separation and catalytic performance of the membrane. aiche.org These quaternized P4VP membranes can integrate CO₂ capture from simulated flue gas and convert it into valuable products like cyclic carbonates under mild conditions. aiche.org

The selectivity of polymeric membranes for CO₂ over other gases like nitrogen (N₂) is a critical performance metric. Research on phenolate-containing polyelectrolytes derived from poly(4-vinylphenol) has demonstrated highly competitive ideal CO₂/N₂ permeability selectivity. rsc.org

The table below presents a comparison of the gas separation performance of different membrane types.

Table 3: Performance of Various Membranes in CO₂/CH₄ Separation

| Membrane Material | CO₂ Permeance (mol·m⁻²·s⁻¹·Pa⁻¹) | CO₂/CH₄ Selectivity | Reference |

|---|---|---|---|

| PPPS/PDMS/PSf composite | 3.451 × 10⁻⁷ | 62 | mdpi.com |

| Modified Polysulfone (PRISM PA1020) | Not specified | Not specified | nih.gov |

Selective Metal Ion Scavenging and Adsorption

The nitrogen atom in the pyridine ring of P4VP enables it to form complexes with various metal ions, making P4VP-based materials effective scavengers for heavy and precious metals from aqueous solutions. rsc.orgresearchgate.net This property is exploited in the development of adsorbents and membranes for water purification and resource recovery.

P4VP-based resins have been shown to adsorb a range of heavy metal ions, including Cr(VI), Pb(II), Cr(III), Zn(II), and Cd(II). rsc.orgrsc.org The adsorption capacity can be significant, and these resins can often be regenerated and reused multiple times. rsc.org For instance, a poly-4-vinylpyridine chelating polymeric adsorbent (P4VP-g-PS) demonstrated high selectivity for Cr(VI) in a solution containing multiple metal ions. rsc.org

Composite materials incorporating P4VP have also been developed for metal ion removal. Magnetic Ni₃Si₂O₅(OH)₄ nanotubes functionalized with grafted P4VP brushes have proven to be efficient nanosorbents for removing Cr(VI) from water, with an adsorption capacity of 1.49 mmol/g at a pH of 3. acs.org Similarly, composite polymer monoliths of polyacrylonitrile (PAN) and P4VP have been fabricated for the adsorption of toxic elements like As(V) and Cr(VI), as well as precious group metals. mdpi.com

Membranes containing P4VP are also effective for selective metal ion removal. A novel poly(vinyl alcohol)/poly(4-vinylpyridine) (PVA/P4VP) complexing membrane demonstrated a high retention capacity of 450 mg/g for Hg(II) ions and could be regenerated with minimal loss of efficiency. acs.org In filtration experiments, this membrane achieved an elimination ratio of 99.9% or more for Hg(II). acs.org Blend membranes of poly(4-vinylpyridine)-b-polysulfone-b-poly(4-vinylpyridine) (P4VP-PSF-P4VP) and polysulfone have shown high selectivity for Pd(II) in the presence of Cu(II) and Ni(II), with a rejection of up to 96.8% in actual electroplating wastewater. nih.gov

The concept of "ion imprinting" has been applied to P4VP resins to enhance their selectivity for specific metal ions. researchgate.net By crosslinking P4VP in the presence of a template metal ion, a resin is created that preferentially adsorbs that specific ion. elsevierpure.com

Table 4: Adsorption Capacities of P4VP-Based Materials for Various Metal Ions

| Adsorbent Material | Target Metal Ion | Adsorption Capacity | pH | Reference |

|---|---|---|---|---|

| Ni₃Si₂O₅(OH)₄-g-P4VP NTs | Cr(VI) | 1.49 mmol/g | 3 | acs.org |

| PVA/P4VP Complexing Membrane | Hg(II) | 450 mg/g | 2.5 | acs.org |

| P4VP-PSF-P4VP/PSf Blend Membrane | Pd(II) | 103.1 mg/g | Not specified | nih.gov |

| P4VP-g-PS Resin | Cr(VI) | ~1.8 mmol/g | 3 | rsc.org |

Table 5: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 1,2-dibromoethane | |

| 1,4-dibromobutane | |

| 1-bromo butane | 1-BB |

| 4-ethenylpyridine | 4-VP |

| 4-vinylpyridine | 4VP |

| Acetic acid | |

| Acetone | |

| Alkyl bromides | |

| Ammonium persulfate | APS |

| Arsenic(V) | As(V) |

| Cadmium | Cd |

| Cadmium(II) | Cd(II) |

| Carbon dioxide | CO₂ |

| Chromium(III) | Cr(III) |

| Chromium(VI) | Cr(VI) |

| Cobalt | Co |

| Copper | Cu |

| Copper(II) | Cu(II) |

| Cyclic carbonates | |

| Dimethylformamide | DMF |

| Divinyl benzene | DVB |

| Ethylene glycol dimethacrylate | EGDMA |

| Gold | |

| Hemoglobin | |

| Iron(III) oxide | Fe₃O₄ |

| Lead(II) | Pb(II) |

| Mercury(II) | Hg(II) |

| Methane | CH₄ |

| Methanol | |

| Methyl iodide | |

| N-methyl-2-pyrrolidone | NMP |

| Nickel(II) | Ni(II) |

| Nitric acid | |

| Nitrogen | N₂ |

| Palladium(II) | Pd(II) |

| Platinum | |

| Poly(2-vinylpyridine) | P2VP |

| Poly(4-vinylpyridine) | P4VP |

| Poly(4-vinylpyridine)-block-polystyrene | P4VP-b-PS |

| Poly(vinyl alcohol) | PVA |

| Polyacrylonitrile | PAN |

| Polypropylene | |

| Polystyrene | PS |

| Polysulfone | PSf |

| Porphyrin | |

| Pyridine, 4-ethenyl-, hydrochloride | |

| Rhodium(III) | Rh(III) |

| Ruthenium(III) | Ru(III) |

| S-1-Dodecyl-S′-(a,a′-dimethyl-a″-acetic acid) trithiocarbonate | DDMAT |

| Silver | Ag |

| Sodium dodecyl sulfate (B86663) | SDS |

| Styrene (B11656) | |

| Titania | TiO₂ |

| Titanium isopropoxide | |

| Zinc | Zn |

Catalytic Applications of Pyridine, 4 Ethenyl , Hydrochloride Derivatives and Polymers

Poly(4-vinylpyridine) as a Polymeric Basic Catalyst and Acid Scavenger

Poly(4-vinylpyridine) (P4VP) is a readily available polymer that serves as an effective basic catalyst and acid scavenger in numerous organic reactions. researchgate.netpolysciences.com Its polymeric nature offers advantages such as easy separation from the reaction mixture, potential for recycling, and reduced corrosion and waste generation compared to monomeric bases. researchgate.net

Catalysis in Organic Transformations (e.g., Knoevenagel Condensations, Enamine and Ketal Formation)

The basic nitrogen atom on the pyridine (B92270) ring of P4VP allows it to catalyze a range of organic reactions that traditionally require soluble bases. For instance, P4VP has been successfully employed as a catalyst for Knoevenagel condensations, a fundamental carbon-carbon bond-forming reaction.

In addition to condensations, P4VP facilitates the formation of enamines and ketals. Enamines are versatile intermediates in organic synthesis, and their formation is often catalyzed by acids or bases. P4VP provides a solid-phase basic catalyst for this transformation. Similarly, ketal formation, a common method for protecting carbonyl groups, can be promoted by P4VP.

The use of cross-linked P4VP is particularly advantageous as it is insoluble in many organic solvents, simplifying product purification through simple filtration. researchgate.net The swelling properties of cross-linked P4VP in various organic solvents enhance the accessibility of the catalytic sites. researchgate.net

An example of P4VP's catalytic activity is in the synthesis of biscoumarin and dihydropyrano[3,2-c]chromene derivatives in aqueous media, demonstrating its effectiveness in environmentally benign solvent systems. researchgate.net

Applications in Hydrobromic Acid Scavenging

The basic nature of the pyridine units in P4VP makes it an excellent scavenger for acidic byproducts generated during chemical reactions. For example, in reactions that produce hydrobromic acid (HBr), P4VP can be added to neutralize the acid as it is formed. This prevents acid-sensitive functional groups in the reactants or products from degrading and can drive the equilibrium of the reaction towards the desired products. The resulting poly(4-vinylpyridinium) bromide salt can be easily filtered off from the reaction mixture.

Polymer-Supported Catalysis

P4VP is widely utilized as a polymeric support for transition metal catalysts, combining the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. researchgate.netresearchgate.net

Polymeric Ligands for Transition Metal Complexes

The nitrogen atom of the pyridine ring in P4VP can act as a ligand, coordinating to various transition metal ions. rsc.orgpolysciences.com This property allows for the immobilization of metal complexes onto the polymer backbone, creating polymer-supported catalysts. These catalysts are often more stable and easier to handle than their homogeneous counterparts. researchgate.net

For example, P4VP-supported copper(II) complexes have been investigated as catalysts for oxidation reactions. acs.orgacs.org The polymer matrix can influence the activity and selectivity of the metal center. Furthermore, quaternized P4VP has been used as a template for the formation of copper(II) complexes. acs.org The synthesis of P4VP-supported transition metal hydroxides, such as Ni(OH)₂, Co(OH)₂, and FeOOH, has also been demonstrated, with applications in electrochemical devices. rsc.orgresearchgate.netnih.gov

The table below summarizes some examples of transition metal complexes supported on P4VP and their applications.

| Metal | Application | Reference |

| Copper(II) | Oxidation of thiosalts and ascorbic acid | acs.orgacs.org |

| Ruthenium(II) | Water oxidation catalysis | rsc.org |

| Nickel(II) | Pseudocapacitors | rsc.orgnih.gov |

| Manganese | Oxidation of n-heptane | researchgate.net |

Water Oxidation Catalysis using P4VP-Metal Complexes

A significant application of P4VP-supported catalysts is in water oxidation, a key process in artificial photosynthesis and the production of hydrogen fuel. P4VP-Ru(bda) (bda = 2,2'-bipyridine-6,6'-dicarboxylate) complexes have been developed as efficient catalysts for water oxidation. rsc.org In these systems, the P4VP ligand plays a crucial role in the catalytic mechanism. The polyelectrolyte nature of the protonated P4VP ligand in acidic aqueous solution influences the diffusion and local concentration of the catalytic species, leading to high turnover numbers. rsc.org Studies have shown that these P4VP-Ru complexes operate via a single-site water nucleophilic attack mechanism. rsc.org

Molecularly Imprinted Polymers (MIPs) as Artificial Catalysts

Molecularly imprinted polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule, known as the template. rsc.orgwikipedia.org 4-Vinylpyridine (B31050) is a commonly used functional monomer in the synthesis of MIPs, particularly for acidic template molecules, due to the hydrogen bonding and ionic interactions it can form. rsc.orgnih.gov

The process of molecular imprinting involves polymerizing functional monomers and a cross-linker in the presence of a template molecule. wikipedia.org After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the template. rsc.org These cavities can then selectively rebind the template or structurally similar molecules. researchgate.net

When the imprinted cavity is designed to stabilize the transition state of a chemical reaction, the resulting MIP can act as an artificial catalyst, mimicking the function of enzymes. researchgate.net The specific binding environment within the cavity can lower the activation energy of the reaction, thus accelerating its rate.

For example, MIPs prepared using 4-vinylpyridine as a functional monomer have been developed for the selective recognition and separation of various compounds. nih.gov While the direct application of "Pyridine, 4-ethenyl-, hydrochloride" in MIPs for catalysis is a specialized area, the underlying principle of using the vinylpyridine monomer to create specific binding and catalytic sites is well-established. The hydrochloride salt form could be particularly useful for imprinting cationic species or in polymerization systems where pH control is important.

The development of MIPs as artificial catalysts is a growing field, with potential applications in various areas, including organic synthesis, environmental remediation, and sensor technology. rsc.orgresearchgate.net

Design and Synthesis of Enzyme-Analogue Catalysts

The creation of enzyme-like catalysts from derivatives of this compound is a sophisticated process that involves more than simple polymerization. The design strategy focuses on integrating specific structural and functional elements into the polymer matrix to replicate the active sites of enzymes.

A primary method involves the polymerization of 4-ethenylpyridine to form a linear polymer backbone, P4VP. nih.gov This backbone serves as a scaffold upon which catalytic sites can be installed. A key approach is the functionalization of the pyridine rings to create highly nucleophilic "super-nucleophile" catalysts. dtic.mil For instance, the introduction of dialkylamino groups onto the pyridine ring, creating 4-(dialkylamino)pyridine (DAAP) moieties, results in exceptionally active catalysts for reactions like acyl transfer. dtic.mil

The physical architecture of the polymer is also a critical design element. To mimic the binding pockets of enzymes, P4VP can be cross-linked, for example with divinylbenzene (B73037), to create a three-dimensional network. oakwoodchemical.com This structure can provide cavities and channels that offer a controlled microenvironment for the catalytic reaction, influencing substrate access and orientation.

A more advanced technique for creating substrate-specific catalysts is molecular imprinting. In this method, the polymerization of functional monomers (like 4-ethenylpyridine) occurs in the presence of a "template" molecule, which is typically the substrate of the desired reaction or a close analogue. After polymerization, the template is removed, leaving behind cavities that are sterically and chemically complementary to the target molecule. This approach has been successfully used to prepare P4VP-based copolymers with high selectivity for specific molecules, such as the organic UV filter benzophenone-4. researchgate.net

Furthermore, the pyridine groups on P4VP are effective ligands for coordinating with metal ions. polysciences.com This property is exploited to design catalysts where a metal complex, serving as the active catalytic center, is anchored to the polymer support. This combines the catalytic prowess of the metal with the stabilizing and solubilizing properties of the polymer carrier.

Investigation of Selective Recognition Properties

A defining characteristic of an enzyme is its ability to selectively recognize and bind to a specific substrate. Synthetic catalysts derived from this compound are rigorously investigated to determine if they exhibit similar selective recognition, which is a prerequisite for true enzyme-like behavior.

Substrate Specificity: A key indicator of selective recognition is substrate specificity, where the catalyst shows a marked preference for one type of substrate over others. Research into polymers functionalized with highly nucleophilic pyridine-based groups has demonstrated this phenomenon. In a study on the hydrolysis of a series of p-nitrophenyl alkanoates, a synthetic polymer catalyst incorporating a 4-(dialkylamino)pyridine-like functional group showed significantly different catalytic efficiencies depending on the chain length of the substrate. The catalyst displayed a clear preference for hydrolyzing p-nitrophenyl palmitate (C16) over esters with shorter or slightly longer alkyl chains. dtic.mil This selectivity arises from favorable interactions between the polymer's microenvironment and the long alkyl chain of the preferred substrate.

| Substrate | Catalyst | Relative Reactivity/Efficiency |

| p-Nitrophenyl dodecanoate (B1226587) | DMAP | 1.2 |

| Polymer 1 | 3.6 | |

| Polymer 2 | 32.0 | |

| p-Nitrophenyl palmitate | DMAP | 1.2 |

| Polymer 1 | 21.0 | |

| Polymer 2 | 152.0 | |

| Table 1: Comparison of relative catalytic efficiency in the hydrolysis of different p-nitrophenyl esters. Polymer 2, containing a specialized amine-disiloxane backbone with DAAP-like functionality, shows a dramatic increase in efficiency and selectivity for the palmitate ester compared to the monomeric catalyst (DMAP) and a simpler functional polymer (Polymer 1). Data sourced from Fife, et al. dtic.mil |

Michaelis-Menten Kinetics: The most compelling evidence for enzyme-like selective recognition is the adherence to Michaelis-Menten kinetics. jackwestin.com This kinetic model describes a process where the catalyst and substrate first form a reversible complex, which then proceeds to the product. The reaction rate initially increases with substrate concentration but eventually plateaus as the catalyst's active sites become saturated. This saturation behavior is a hallmark of enzyme action. jackwestin.com

Investigations have shown that advanced polymer catalysts with pyridine-based functional groups exhibit this behavior. For the hydrolysis of p-nitrophenyl dodecanoate, a functionalized polymer catalyst demonstrated saturation kinetics, allowing for the determination of key enzyme kinetic parameters. dtic.mil

| Kinetic Parameter | Value | Unit |

| Vmax (Maximum Velocity) | 4.73 x 10-7 | M sec-1 |

| KM (Michaelis Constant) | 3.99 x 10-5 | M |

| Table 2: Michaelis-Menten kinetic parameters for the hydrolysis of p-nitrophenyl dodecanoate catalyzed by an enzyme-like functional polymer at pH 8.0 and 30°C. The ability to determine these values confirms a binding and saturation mechanism analogous to natural enzymes. Data sourced from Fife, et al. dtic.mil |

The observation of both high substrate specificity and Michaelis-Menten kinetics in these systems confirms that catalysts derived from monomers like this compound can be designed to possess sophisticated selective recognition properties that are truly enzyme-like. dtic.milacs.org

Supramolecular Chemistry and Self Assembly of Pyridine, 4 Ethenyl , Hydrochloride Based Systems

Hydrogen-Bonded Supramolecular Assemblies

Hydrogen bonding plays a crucial role in directing the self-assembly of systems containing poly(4-vinylpyridine). The pyridine (B92270) nitrogen, even when protonated, can participate in hydrogen bonding, acting as a hydrogen bond acceptor. This capability allows for the formation of intricate networks and complexes with suitable donor molecules.

Polymer/Small Molecule Complexation Phenomena

The complexation of poly(4-vinylpyridine) with various small molecules through hydrogen bonding has been extensively studied. These interactions lead to the formation of supramolecular structures with properties distinct from the individual components. For instance, poly(4-vinylpyridine) (P4VP) can form complexes with amphiphilic molecules, leading to organized nanostructures. rug.nl

A notable example is the complexation of P4VP with pentadecylphenol (PDP). rug.nlacs.org In this system, hydrogen bonds form between the hydroxyl group of PDP and the nitrogen atom of the pyridine ring in P4VP. acs.org This interaction is nearly complete at the crystallization temperature, leading to a system that can be considered as a comb copolymer-like structure. acs.org The resulting complexes, denoted as P4VP(PDP)x, where x is the molar ratio of PDP to P4VP monomer units, exhibit complex phase behavior dependent on the composition. rug.nlacs.org

| Molar Ratio (x) of PDP to P4VP | Observed Crystalline Structure |

| 0.5 ≤ x ≤ 1.0 | Interdigitated hexagonal packing of alkyl tails |

| x = 1.5 | Excess PDP cocrystallizes with associated PDP |

| x ≥ 2.0 | Appearance of orthorhombic crystal modification |

| x ≥ 3.0 | Macrophase separation of pure PDP |

| Data sourced from multiple studies on P4VP(PDP)x complexes. rug.nlacs.orgrug.nl |

Crystallization and Cocrystallization in Supramolecular Comb Copolymers

The self-assembly of P4VP and small molecules can lead to the formation of supramolecular comb copolymers that exhibit crystallization and cocrystallization phenomena. In the P4VP(PDP)x system, the crystallization behavior is highly dependent on the stoichiometric ratio. For ratios where 0.5 ≤ x ≤ 1.0, the alkyl tails of the PDP molecules arrange into a single crystalline layer with interdigitating hexagonal packing. rug.nlacs.org

When there is an excess of PDP (x > 1.0), the system behaves as a blend of the comb copolymer-like structures and free PDP. acs.org At specific ratios, such as x = 1.5 and 2.0, the excess PDP cocrystallizes with the PDP already associated with the P4VP backbone. rug.nlacs.org This cocrystallization can lead to more complex structures, including the emergence of an orthorhombic crystal modification alongside the hexagonal structure for x ≥ 2.0. rug.nlrug.nl At even higher PDP concentrations (x ≥ 3.0), a portion of the excess PDP undergoes macrophase separation upon crystallization, forming a distinct phase of pure PDP with an orthorhombic packing. rug.nlrug.nl These findings are analogous to the behavior observed in covalently bonded comb copolymer systems. rug.nl

Polyelectrolyte Complexes and Multilayers